molecular formula C12H25Br B092323 1-Bromododecane CAS No. 143-15-7

1-Bromododecane

Cat. No. B092323
CAS RN: 143-15-7
M. Wt: 249.23 g/mol
InChI Key: PBLNBZIONSLZBU-UHFFFAOYSA-N
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Description

1-Bromododecane is a brominated organic compound that is of interest in various chemical synthesis processes. It is a long-chain alkyl bromide with a bromine atom attached to the first carbon of a dodecane chain. This compound is used in the synthesis of other chemicals and has been studied for its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of 1-Bromododecane can be achieved through different methods. One such method involves the use of byproduct hydrobromic acid from the 1-bromoadamantan process as a raw material, in the presence of concentrated sulfuric acid. The optimal conditions for this synthesis include a molar ratio of n-dodecyl alcohol, hydrobromic acid, and concentrated sulfuric acid of 1:1.25:1.15, with a reaction time of 3 hours. This method yields 1-Bromododecane with a high purity of 99.9% and a yield of 92.5% .

Molecular Structure Analysis

The molecular structure of 1-Bromododecane and related compounds has been investigated using various techniques. For instance, the structural and dynamic properties of 1-Bromododecane in urea inclusion compounds have been studied using solid-state NMR spectroscopy. The end groups of the guest molecules, such as 1-Bromododecane, are found to be randomly arranged within the urea host structure .

Chemical Reactions Analysis

1-Bromododecane and its derivatives participate in a variety of chemical reactions. For example, 1-bromoalumole, a derivative of 1-Bromododecane, has been synthesized and found to exist as a dimeric structure in the crystalline state. It demonstrates potential for the functionalization of alumoles . Additionally, 1-Bromododecane derivatives have been used as conformational probes for general anesthetic target sites, indicating their utility in probing the shapes of apolar binding sites in the central nervous system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromododecane are crucial for its applications in synthesis and materials science. The compound's reactivity has been explored in the context of gold-catalyzed synthesis, where it is used to create diene products that can further participate in Diels-Alder and cross-coupling reactions . Moreover, the use of bromine and bromo-organic compounds, including 1-Bromododecane, in organic synthesis is well-documented, with applications in bromination, cohalogenation, oxidation, and other transformations .

Scientific Research Applications

1. Solubility and Processability Modification in Organic Electronics

  • Application Summary : 1-Bromododecane is used to improve the solubility of rigid polycyclic aromatic hydrocarbons used in organic electronics, which eases the solution processability .

2. Hydrophobicity Induction in Ethoxylated Urethanes and Polyurethanes

  • Application Summary : 1-Bromododecane is used to induce hydrophobicity in ethoxylated urethanes and polyurethanes .

3. Lipophilicity Improvement for Biological Applications

  • Application Summary : 1-Bromododecane is used as a long chain alkylating agent to improve the lipophilicity and hydrophobicity of organic molecules for biological applications .

4. Solvent

  • Application Summary : 1-Bromododecane is used as a solvent .

5. Intermediate in the Manufacture of Surfactants

  • Application Summary : 1-Bromododecane is used as an intermediate in the manufacture of surfactants .

6. Intermediate in the Manufacture of Pharmaceuticals

  • Application Summary : 1-Bromododecane is used as an intermediate in the manufacture of pharmaceuticals .

7. Synthesis of Alkyl Halides

  • Application Summary : 1-Bromododecane is used in the synthesis of alkyl halides .

8. Synthesis of Dodecanol

  • Application Summary : 1-Bromododecane can be used in the synthesis of dodecanol .

9. Synthesis of Dodecanoic Acid

  • Application Summary : 1-Bromododecane can be used in the synthesis of dodecanoic acid .

Safety And Hazards

1-Bromododecane is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled .

Future Directions

1-Bromododecane has potential applications in organic electronics due to its ability to improve the solubility of rigid polycyclic aromatic hydrocarbons . It can also be used to induce hydrophobicity in ethoxylated urethanes and polyurethanes .

properties

IUPAC Name

1-bromododecane
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InChI

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
Source PubChem
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InChI Key

PBLNBZIONSLZBU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H25Br
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DSSTOX Substance ID

DTXSID2044395
Record name 1-Bromododecane
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Molecular Weight

249.23 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS]
Record name Dodecane, 1-bromo-
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Product Name

1-Bromododecane

CAS RN

143-15-7
Record name 1-Bromododecane
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Synthesis routes and methods I

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

After the reaction is completed, the reaction mixture contains a solution comprised of the 1-alkylimidazole and inorganic materials dissolved in the non-reactive aromatic solvent. The dissolved inorganic materials are unreacted base and inorganic salts which would be expected to form in the alkylation reaction. In addition, substantial amounts of insoluble unreacted base and inorganic salt are dispersed in the solution. For example, if imidazole is alkylated with 1-bromobutane in the presence of potassium hydroxide in toluene, the product mixture would contain a 1-butylimidazole-toluene solution in which are dissolved small amounts of potassium bromide and unreacted potassium hydroxide and undissolved potassium bromide and potassium hydroxide dispersed in the 1-butylimidazole-toluene solution. The solid inorganic material can be separated from the toluene solution by any means known to those skilled in the art such as by filtration. Inorganic material as defined above dissolved in the toluene solution can be removed by any means known to those skilled art such as by washing the organic phase with aqueous brine solutions. The imidazole product may be isolated from the solvent or may remain dissolved therein. The product imidazole can be isolated by any means known to those skilled in the art such as by distillation of the solvent. In a preferred embodiment of the present invention, about 1.5 moles of 2-methylimidazole and about 1.9 moles of potassium hydroxide powder are mixed with about 536 mL of toluene and heated to about 60° C. for 30 minutes with stirring. The temperature is then raised to 90° C. and about 1.36 moles of 1-bromododecane are added over 60 minutes. After the addition is complete, the reaction mixture is then maintained at 90° C. until the 1-bromododecane is no longer observable by GC analysis of the reaction mixture. The reaction mixture is then cooled and the organic phase and inorganic phases separated by filtration. The organic phase is washed with four 500 mL portions of brine and the toluene is removed at 40° C. under vacuum leaving a 99 mole % yield of N-dodecyl-2-methylimidazole relative to 1-bromododecane.
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
1.9 mol
Type
reactant
Reaction Step One
Quantity
536 mL
Type
solvent
Reaction Step One
Quantity
1.36 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromododecane
Reactant of Route 2
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1-Bromododecane
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Reactant of Route 4
1-Bromododecane
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Reactant of Route 6
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1-Bromododecane

Citations

For This Compound
4,090
Citations
GR Cokelet, FJ Hollander, JH Smith - Journal of Chemical and …, 1969 - ACS Publications
… nique, using the molal volume as the dependent variable, was used to get an analytical expression between the mixture molal volume and the 1-bromododecane mole fraction. These …
Number of citations: 29 pubs.acs.org
VI Korotkovskii, OS Ryshkova, YA Neruchev… - International Journal of …, 2016 - Springer
… measurements of the isobaric heat capacity for 1-bromohexane, 1-bromoheptane, 1-bromooctane, 1-bromononane, 1-bromodecane, 1-bromoundecane, 1-bromododecane and 1-…
Number of citations: 6 link.springer.com
GM Brooke, C Farren, A Harden, MC Whiting - Polymer, 2001 - Elsevier
… The acetal end of each of the α,ω-bromoacetals 10 and 11 was labelled with a deuterium-containing terminus starting from 1-bromododecane-d 25 12 by conversion to the ylide 13 and …
Number of citations: 17 www.sciencedirect.com
JTG Hamilton, WC McRoberts, MJ Larkin… - …, 1995 - microbiologyresearch.org
… position to the sub-terminal position using 1 -bromododecane and 2-bromododecane as growth … instead of the obromofatty acids of the 1 -bromododecane-grown cells. No 2-bromofatty …
Number of citations: 13 www.microbiologyresearch.org
VV Smirnov, VM Zelikman, IP Beletskaya… - Russian journal of …, 2002 - academia.edu
… The absence of 1-bromododecane among the products unambiguously follows from the lack of C4H8Br+ ion peak (m/z 135, 137) which is typical of all 1-bromoalkanes [14]. The amount …
Number of citations: 17 www.academia.edu
OS Ryshkova, RN Belenkov, EB Postnikov - Fluid Phase Equilibria, 2020 - Elsevier
… Inspecting the relative average absolute deviation (AAD) for the series, it should be pointed out that the extremely small result for 1-bromododecane accompanied by high values of the …
Number of citations: 2 www.sciencedirect.com
JT Sparrow, KM Patel, JD Morrisett - Journal of Lipid Research, 1983 - Elsevier
… sodio-malonate with [1-13C]1-bromododecane; the acid was obtained upon saponification and … ester synthesis utilizing [ 1-''C] 1-bromododecane to ob- tain diethyl n-dodecylmalonate. …
Number of citations: 10 www.sciencedirect.com
OO OBn, O OBn - … Synthesis of Bioactive Lactones and the …, 2015 - books.google.com
Scheme 3.2 Synthesis of protected epoxide 4 was the Sharpless asymmetric epoxidation/resolution to yield one enantiomer of the epoxide 6 (38%) and the unreacted enantiomer of the …
Number of citations: 0 books.google.com
P Talába, I Sroková, A Ebringerová… - Journal of …, 1997 - Taylor & Francis
… The sodium salt of SEC was subsequently modified with 1-bromododecane (BDD) in dry DMF (dimethylformamide) using pyridine as a catalyst. Mass ratios of reactants, reaction …
Number of citations: 31 www.tandfonline.com
G Stridh - The Journal of Chemical Thermodynamics, 1976 - Elsevier
Energies of combustion at 298.15 K were measured for 1-bromododecane and 1-bromohexadecane, and enthalpies of formation were derived for the compounds in the liquid and …
Number of citations: 6 www.sciencedirect.com

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